molecular formula C19H18FNO2 B2643651 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 2034304-55-5

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2643651
CAS No.: 2034304-55-5
M. Wt: 311.356
InChI Key: IOOPPHPUICAJOH-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic organic compound featuring a benzofuran moiety linked to a (4-fluorophenyl)acetamide group via a propan-2-yl chain. Its molecular structure suggests potential for diverse pharmacological research applications. Compounds incorporating the benzofuran scaffold and fluorophenylacetamide group are of significant interest in medicinal chemistry for their biological activity . Specifically, structural analogs have been investigated for their anticonvulsant properties, demonstrating efficacy in established seizure models such as the Maximal Electroshock (MES) test . The presence of the fluorophenyl group is a common feature in molecules designed to modulate neurological targets, potentially enhancing binding affinity and metabolic stability . Researchers may find this compound valuable as a novel chemical entity for probing neurological pathways or as a building block in the synthesis of more complex bioactive molecules. This product is intended for research purposes in a controlled laboratory environment and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2/c1-13(10-17-12-15-4-2-3-5-18(15)23-17)21-19(22)11-14-6-8-16(20)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOPPHPUICAJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) and proton quantum tunneling have been explored to enhance the efficiency of benzofuran ring construction .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C16H18FNO
Molecular Weight : 273.32 g/mol
IUPAC Name : this compound

The compound features a benzofuran moiety, which is known for its diverse biological activities, and a 4-fluorophenyl group that may enhance its pharmacological properties.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:

  • Apoptosis Induction : Studies show that related compounds can activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells. For example, compounds with similar structures have demonstrated the ability to promote phosphatidylserine flipping and cytochrome c release from mitochondria, critical steps in apoptosis .
  • CYP Enzyme Inhibition : Some derivatives have been evaluated for their inhibitory effects on cytochrome P450 enzymes, which play a significant role in drug metabolism. For instance, triazole derivatives based on benzofuran have shown promising CYP26A1 inhibitory activity, suggesting potential for metabolic modulation .
  • Anticancer Activity : The compound's structural components suggest it may interfere with cancer cell proliferation. Compounds with similar benzofuran structures have exhibited significant cytotoxicity against various cancer cell lines, including MCF7 and A549, with IC50 values indicating effective growth inhibition .

Table 1: Biological Activity Summary

Activity TypeRelated CompoundIC50/EC50 ValuesNotes
Apoptosis InductionSK2280.20–2.58 μMInduces caspase activation
CYP Inhibition4-Ethyl Triazole4.5 μMComparable to liarozole
Anticancer ActivityBenzofuran Deriv.3.35–16.79 μMEffective against MCF7 and A549 cell lines

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of benzofuran derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability, particularly in the MCF7 breast cancer line, with an observed IC50 value of approximately 6 μM. This suggests that the compound could serve as a lead structure for further development into anticancer agents .

Potential Therapeutic Applications

Given its biological activities, this compound may have potential applications in:

  • Cancer Therapy : As an agent that induces apoptosis in tumor cells.
  • Metabolic Disorders : Through modulation of CYP enzymes, which could affect drug metabolism and efficacy.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction pathways, including:

  • Formation of Benzofuran Moiety : Achieved through cyclization reactions involving 2-hydroxybenzaldehyde.
  • Alkylation Reactions : The introduction of propan-2-yl groups can be performed using suitable alkyl halides.
  • Fluorophenyl Group Attachment : Typically accomplished via Friedel-Crafts acylation reactions.

These synthetic routes enable the development of derivatives that may exhibit enhanced properties or activities.

Biology

The compound has been investigated for its potential biological activities, particularly in the realm of antimicrobial and anticancer research. Studies have shown that similar benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (μM)
MCF7 (Breast Cancer)TBD
A549 (Lung Cancer)TBD
HeLa (Cervical Cancer)TBD

The mechanisms underlying these activities often involve:

  • Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.
  • Inhibition of Cell Proliferation : Disrupting cell cycle progression to reduce tumor growth.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent targeting specific enzymes or receptors. Preliminary studies suggest that it may interact with molecular targets involved in cancer progression and antimicrobial resistance.

Anticancer Activity

A study assessing various benzofuran derivatives highlighted the anticancer potential of compounds similar to this compound. For instance, one compound demonstrated an IC50 value of 6.72 μM against MCF7 cells, indicating promising cytotoxic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s structure can be compared to other acetamide derivatives with fluorophenyl, benzofuran, or heterocyclic substituents (Table 1).

Compound Name Key Substituents Molecular Weight (g/mol) Key Features Evidence ID
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide 1-Benzofuran-2-yl, 4-fluorophenyl ~327.34 (calculated) Benzofuran enhances aromatic stability; fluorine improves lipophilicity. N/A
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalen-1-yl, 3-Cl-4-F-phenyl 313.75 Larger aromatic system; chlorine increases steric bulk.
N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide Isopropylamino, 4-fluorophenyl 224.27 Aliphatic amino group improves solubility but reduces aromatic interactions.
N-(4-{3-(1-Benzofuran-2-yl)-3-hydroxypropylsulfamoyl}phenyl)acetamide Benzofuran-2-yl, sulfamoyl, 4-fluorophenyl 394.44 Sulfamoyl group introduces hydrogen-bonding potential.
(E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA) Acryloyloxyimino, 4-fluorophenyl 250.24 Conjugated acryloyloxy group enhances optical properties.

Key Observations :

  • Benzofuran vs.
  • Fluorophenyl Substitution: Fluorine at the para position is a common feature (e.g., ), enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs.
  • Functional Groups: Sulfamoyl () or acryloyloxyimino () groups in analogs introduce distinct reactivity or material properties, absent in the target compound.
Physicochemical Properties
  • Solubility : The benzofuran group may reduce aqueous solubility compared to aliphatic analogs (e.g., ) but improve lipid membrane penetration.
  • Optical Properties : Unlike AIFPA (), which has conjugated systems for optical applications, the target compound’s benzofuran may instead contribute to UV absorption or fluorescence.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with coupling 1-benzofuran-2-ylpropan-2-amine with 4-fluorophenylacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is typically used as a base to neutralize HCl byproducts .
  • Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine) and reaction time (3–6 hours at 273 K) to improve yields. Crystallization from toluene or ethanol can enhance purity (>95%) .

Q. Which spectroscopic and analytical techniques are essential for structural characterization of this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the benzofuran, fluorophenyl, and acetamide moieties. Compare chemical shifts with analogs (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C19_{19}H16_{16}FNO2_2) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between benzofuran and fluorophenyl groups (e.g., ~60° angles observed in similar acetamides) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?

  • Approach :

  • Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or benzofuran groups (e.g., methyl, nitro). Assess changes in bioactivity (e.g., IC50_{50} shifts in enzyme assays) .
  • Conformational Analysis : Use X-ray or DFT calculations to correlate dihedral angles (e.g., benzofuran-fluorophenyl orientation) with binding affinity to targets like kinases or GPCRs .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., EGFR or COX-2), prioritizing analogs with improved binding scores .

Q. What strategies address contradictions between in vitro potency and in vivo efficacy in related acetamide derivatives?

  • Resolution Strategies :

  • Pharmacokinetic Profiling : Measure metabolic stability (human liver microsomes) and plasma protein binding to identify bioavailability bottlenecks .
  • Prodrug Design : Modify the acetamide group (e.g., ester prodrugs) to enhance solubility and absorption. Validate via LC-MS/MS in rodent plasma .
  • Target Engagement Studies : Use PET tracers or fluorescent probes to confirm target binding in vivo, resolving discrepancies between cellular and animal models .

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., 100 ns trajectories in GROMACS) to assess stability of hydrogen bonds (e.g., acetamide carbonyl with Lys residues) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs, guiding synthetic prioritization .
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (<5), polar surface area (<140 Ų), and CYP450 inhibition profiles .

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